Cas no 2137553-95-6 (1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine)

1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine structure
2137553-95-6 structure
商品名:1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine
CAS番号:2137553-95-6
MF:C10H19N5
メガワット:209.291361093521
CID:6361839
PubChem ID:165956298

1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine
    • 1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
    • 2137553-95-6
    • EN300-1113663
    • インチ: 1S/C10H19N5/c1-9-2-4-14(5-3-9)6-7-15-8-10(11)12-13-15/h8-9H,2-7,11H2,1H3
    • InChIKey: XJBAOIGRIDKHHM-UHFFFAOYSA-N
    • ほほえんだ: N1(CCN2C=C(N)N=N2)CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 209.16404563g/mol
  • どういたいしつりょう: 209.16404563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1113663-0.05g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1113663-1.0g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6
1g
$1315.0 2023-05-23
Enamine
EN300-1113663-0.25g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1113663-5g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6 95%
5g
$3687.0 2023-10-27
Enamine
EN300-1113663-0.5g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1113663-1g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1113663-10.0g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6
10g
$5652.0 2023-05-23
Enamine
EN300-1113663-0.1g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6 95%
0.1g
$1119.0 2023-10-27
Enamine
EN300-1113663-2.5g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6 95%
2.5g
$2492.0 2023-10-27
Enamine
EN300-1113663-5.0g
1-[2-(4-methylpiperidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
2137553-95-6
5g
$3812.0 2023-05-23

1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine 関連文献

1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amineに関する追加情報

Introduction to 1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine (CAS No. 2137553-95-6)

1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2137553-95-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class of heterocyclic molecules, which are well-documented for their broad spectrum of biological activities. The structural framework of this molecule incorporates a 4-methylpiperidine moiety linked to an ethyl group, which is further connected to a triazole ring. The presence of the triazol-4-amine functional group suggests potential interactions with biological targets, making it a candidate for further exploration in drug discovery and development.

The synthesis and characterization of 1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine have been subjects of considerable interest due to its structural complexity and the potential pharmacological implications. The 4-methylpiperidine component is known for its ability to enhance solubility and metabolic stability in drug molecules, while the triazole ring is often associated with antimicrobial and anti-inflammatory properties. These features make the compound a promising candidate for various therapeutic applications.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced biological activity. Among these, triazole derivatives have shown particular promise due to their ability to modulate enzyme activity and interact with biological pathways involved in diseases such as cancer, infectious diseases, and neurological disorders. The specific arrangement of atoms in 1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-amine may contribute to its unique pharmacological profile, potentially offering advantages over existing therapeutic agents.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that modifications to the triazol ring can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules. By incorporating a 4-methylpiperidine substituent, researchers aim to improve bioavailability and reduce toxicity. This approach aligns with the broader trend in drug development towards creating more targeted and effective therapies.

The chemical synthesis of 1-2-(4-methylpiperidin-1-yl)ethyl-1H-1,2,3-triazol-4-am ine involves multi-step reactions that require precise control over reaction conditions. The introduction of the triazole ring typically involves cycloaddition reactions between azides and alkynes, while the attachment of the 4-methylpiperidine moiety necessitates nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and confirm the presence of key functional groups. Additionally, computational studies are often conducted to predict potential interactions between 1 - 2 - ( 4 - methyl piperidin - 1 - yl ) ethyl - 1 H - 1 , 2 , 3 - tri azol - 4 - am ine and biological targets.

In vitro studies have begun to explore the biological activity of this compound across various cellular models. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to human health. For instance, interactions with kinases or proteases could lead to therapeutic benefits in conditions such as inflammation or cancer. However, more extensive research is needed to fully elucidate its mechanism of action and potential side effects.

The integration of computational chemistry into drug discovery has accelerated the process of identifying promising candidates like 1 - 2 - ( 4 - methyl piperidin - 1 - yl ) ethyl - 1 H - 1 , 2 , 3 - tri azol - 4 - am ine. Molecular docking simulations allow researchers to predict how this molecule might bind to specific proteins or nucleic acids within cells. These predictions are invaluable for guiding experimental design and prioritizing compounds for further testing.

One area where this compound shows particular promise is in oncology research. Cancer therapies often rely on targeting unique molecular pathways that drive tumor growth and progression. The structural features of triazole derivatives, including our target molecule, may enable it to disrupt these pathways effectively without harming healthy cells.

Another emerging application lies in antimicrobial research . With increasing concerns about antibiotic resistance , there is a critical need for novel agents that can combat bacterial , viral , or fungal infections . The ability of triazole compounds to interfere with essential microbial processes makes them attractive candidates for developing new antibiotics or antivirals . p > < p > Furthermore , neurological disorders represent another significant area where this type of compound could have an impact . Research into neurodegenerative diseases such as Alzheimer's disease , Parkinson's disease , and epilepsy often involves searching for molecules that can modulate neurotransmitter systems or protect against neuronal damage . The complex structure of p > < p > p > < p > p >

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